molecular formula C5H3Cl2F3N4 B8639446 2,4-Dichloro-6-(2,2,2-trifluoroethylamino)-s-triazine

2,4-Dichloro-6-(2,2,2-trifluoroethylamino)-s-triazine

Cat. No. B8639446
M. Wt: 247.00 g/mol
InChI Key: GUHJUSRSNANUQP-UHFFFAOYSA-N
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Patent
US04459151

Procedure details

166 g (0.9 mol) of cyanuric chloride were dissolved in 1 liter of warm acetone, the solution was filtered off from the small quantity of insoluble substance, and a solution of 90 g (0.9 mol) of 2,2,2-trifluoroethylamine in 101 g (1.0 mol) of triethylamine was added dropwise at 0° to 5° C., while stirring and cooling with ice. The mixture was stirred for some time, approx. 1 liter of water was added, and the crystals which had formed were filtered off under suction. After the product had been dried, 100 g (=45% of theory) of 2,4-dichloro-6-(2,2,2-trifluoroethylamino)-s-triazine of melting point 115° to 118° C. were obtained.
Quantity
166 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step Two
Quantity
101 g
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[C:8]([Cl:9])=[N:7][C:5](Cl)=[N:4][C:2]=1[Cl:3].[F:10][C:11]([F:15])([F:14])[CH2:12][NH2:13].C(N(CC)CC)C.O>CC(C)=O>[Cl:9][C:8]1[N:1]=[C:2]([Cl:3])[N:4]=[C:5]([NH:13][CH2:12][C:11]([F:15])([F:14])[F:10])[N:7]=1

Inputs

Step One
Name
Quantity
166 g
Type
reactant
Smiles
N1=C(Cl)N=C(Cl)N=C1Cl
Name
Quantity
1 L
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
90 g
Type
reactant
Smiles
FC(CN)(F)F
Name
Quantity
101 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
1 L
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the solution was filtered off from the small quantity of insoluble substance
TEMPERATURE
Type
TEMPERATURE
Details
cooling with ice
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the crystals which had formed
FILTRATION
Type
FILTRATION
Details
were filtered off under suction
CUSTOM
Type
CUSTOM
Details
After the product had been dried

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=NC(=N1)Cl)NCC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 100 g
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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